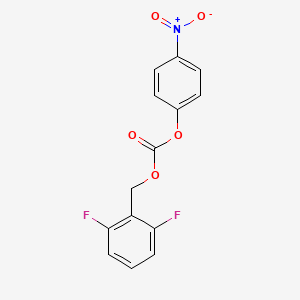
2,6-Difluorobenzyl 4-nitrophenyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluorobenzyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H9F2NO4 It is characterized by the presence of two fluorine atoms on the benzyl ring and a nitrophenyl carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorobenzyl 4-nitrophenyl carbonate typically involves the reaction of 2,6-difluorobenzyl alcohol with 4-nitrophenyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-Difluorobenzyl alcohol+4-Nitrophenyl chloroformate→2,6-Difluorobenzyl 4-nitrophenyl carbonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluorobenzyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be attacked by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2,6-difluorobenzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water or aqueous solutions acting as the solvent.
Major Products Formed
Nucleophilic Substitution: Substituted carbonates.
Reduction: 2,6-Difluorobenzyl 4-aminophenyl carbonate.
Hydrolysis: 2,6-Difluorobenzyl alcohol and 4-nitrophenol.
Aplicaciones Científicas De Investigación
2,6-Difluorobenzyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or immobilization.
Medicine: Potential use in drug development as a prodrug or in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6-Difluorobenzyl 4-nitrophenyl carbonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the nucleophile attacks the electrophilic carbon of the carbonate group, leading to the displacement of the nitrophenyl group. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluorobenzyl 4-nitrophenyl ether
- 2,6-Difluorobenzyl 4-nitrophenyl ester
- 2,6-Difluorobenzyl 4-nitrophenyl amide
Uniqueness
2,6-Difluorobenzyl 4-nitrophenyl carbonate is unique due to the presence of both fluorine atoms and the nitrophenyl carbonate group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO5/c15-12-2-1-3-13(16)11(12)8-21-14(18)22-10-6-4-9(5-7-10)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFHKMKGAURGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














